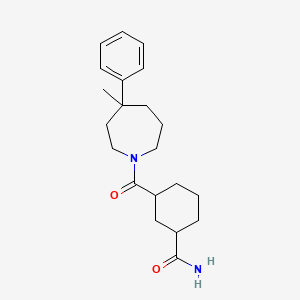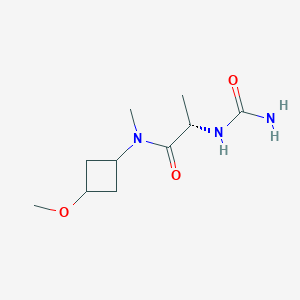![molecular formula C14H17N3O5S B6963615 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B6963615.png)
2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxylic acid group, along with a sulfonylamino group attached to a phenyl ring that is further substituted with a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sulfonylamino group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.
Final functionalization: The carboxylic acid group can be introduced through various methods, including oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonylamino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme activities or protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target proteins, while the pyrazole ring may participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-[(4-methoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
- 2-Methyl-4-[(4-ethoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
- 2-Methyl-4-[(4-butoxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid
Uniqueness
2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or binding affinity compared to similar compounds with different alkoxy groups.
Eigenschaften
IUPAC Name |
2-methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9(2)22-10-4-6-11(7-5-10)23(20,21)16-12-8-15-17(3)13(12)14(18)19/h4-9,16H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMJFKUPQYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpyridin-4-yl)-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6963538.png)
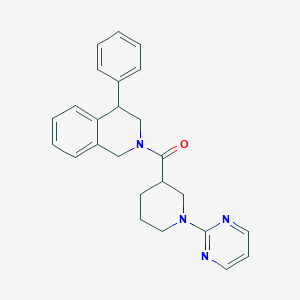
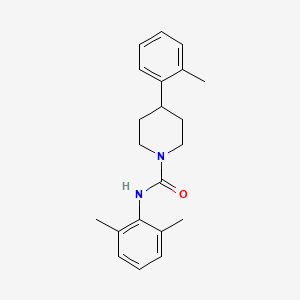
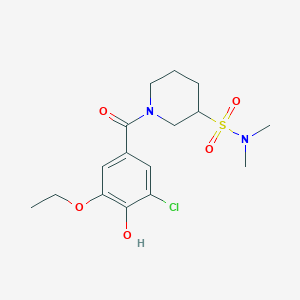
![1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea](/img/structure/B6963563.png)
![1-[1-(2-fluorophenyl)-4-hydroxypyrazole-3-carbonyl]-N,N-dimethylpiperidine-3-sulfonamide](/img/structure/B6963570.png)
![3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B6963574.png)
![5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine](/img/structure/B6963578.png)
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6963586.png)
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6963599.png)
![2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid](/img/structure/B6963611.png)
